N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide
Description
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-6-13-25(15-19-9-7-17(2)8-10-19)16-23(26)24-18(3)21-14-20(27-4)11-12-22(21)28-5/h1,7-12,14,18H,13,15-16H2,2-5H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOPUTNULNLTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC(=O)NC(C)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.43 g/mol
The structure features a phenyl group with two methoxy substituents and an acetamide moiety, which are critical for its biological activity.
Research suggests that this compound may interact with various biological targets:
- Receptor Interaction : The compound is believed to act on specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
- Cell Signaling Modulation : The compound could modulate intracellular signaling pathways, affecting cellular functions such as proliferation and apoptosis.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, revealing several pharmacological effects:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of similar acetamide derivatives against ethanol-induced neurodegeneration in rats. The results indicated significant protection against neuronal loss, suggesting potential applications in neurodegenerative diseases .
- Analgesic Activity : In a controlled trial, the compound was administered to rodents subjected to induced pain. Results showed a marked reduction in pain responses compared to control groups, highlighting its analgesic potential .
Research Findings
Recent investigations into the compound's activity have provided insights into its pharmacodynamics:
- In vitro Studies : Assays demonstrated that the compound inhibits specific enzymes linked to pain pathways, providing a biochemical basis for its analgesic effects.
- In vivo Studies : Animal models have shown that administration leads to reduced symptoms of anxiety and depression, indicating a broader spectrum of psychoactive properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
Acetamide derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Detailed Findings
Substituent Position and Electronic Effects The 2,5-dimethoxyphenyl group in the target compound enhances electron-donating capacity and lipophilicity compared to single methoxy or chloro substituents (e.g., alachlor’s 2,6-diethylphenyl). This may improve membrane permeability and target engagement .
Conformational Flexibility
- Crystal structures of dichlorophenyl acetamides (e.g., ) reveal that dihedral angles between aromatic rings influence molecular planarity. The target compound’s dimethoxy groups may adopt a specific conformation that optimizes binding pocket interactions, contrasting with sterically hindered trifluoromethylbenzothiazole derivatives .
Biological Activity Benzothiazole-containing acetamides (e.g., EP 3 348 550A1 derivatives) are patented for antimicrobial or anticancer uses, likely due to the heterocycle’s ability to intercalate DNA or inhibit enzymes . The absence of this core in the target compound suggests a distinct mechanism of action, possibly targeting G protein-coupled receptors or monoamine oxidases. Chloroacetamides like alachlor function as herbicides via inhibition of very-long-chain fatty acid synthesis. The target compound’s lack of a chloro group implies non-herbicidal applications .
Physicochemical Properties The 2,5-dimethoxy substitution improves metabolic stability compared to 3,4-dichloro analogs (e.g., ), which may undergo rapid dehalogenation.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the 2,5-dimethoxyphenethylamine backbone via alkylation or reductive amination of 2,5-dimethoxybenzaldehyde derivatives.
- Step 2: Introduction of the prop-2-ynylamino group using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution with propargyl bromide under inert atmospheres .
- Step 3: Acetamide functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the amine intermediate and activated acetic acid derivatives.
Key Parameters:
- Temperature: Reactions often proceed at 0–5°C during sensitive steps (e.g., amidation) to minimize side products.
- Catalysts: Palladium or copper catalysts are critical for cross-coupling steps (e.g., Sonogashira coupling for alkyne incorporation) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from dichloromethane/hexane mixtures ensures >95% purity .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Confirm the presence of methoxy protons (δ 3.7–3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and propynyl protons (δ 1.8–2.1 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
- 13C NMR: Identify carbonyl carbons (δ ~170 ppm) and alkyne carbons (δ ~70–80 ppm).
- X-ray Crystallography: Resolve dihedral angles between the 2,5-dimethoxyphenyl and acetamide groups to confirm spatial orientation. Asymmetric unit analysis can reveal conformational polymorphism, as seen in related acetamide derivatives .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z calculated from C₂₃H₂₈N₂O₃).
Advanced: How should researchers address contradictory data in pharmacological studies, such as varying receptor binding affinities?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions: Differences in buffer pH, temperature, or ion concentration (e.g., Mg²⁺) can modulate receptor-ligand interactions. Standardize protocols using reference agonists/antagonists (e.g., 5-HT₂A antagonists for serotonin receptor studies) .
- Metabolic Stability: Use hepatic microsome assays (human/rat) to compare metabolic half-life. Discrepancies in IC₅₀ values may stem from metabolite interference .
- Computational Modeling: Perform molecular dynamics simulations to assess binding pose variability. For example, docking studies may reveal alternative binding modes in GPCRs due to the compound’s flexible propynyl group .
Advanced: What mechanisms underlie this compound’s interaction with biological targets, such as enzymes or transporters?
Methodological Answer:
- Enzyme Inhibition: Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). For instance, the acetamide moiety may compete with endogenous substrates for acetyltransferase active sites .
- Transporter Binding: Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) in saturation binding assays. The 4-methylphenyl group’s hydrophobicity may enhance membrane permeability, affecting uptake kinetics in SLC6A4 (serotonin transporter) studies .
- Allosteric Modulation: Employ FRET-based biosensors to detect conformational changes in targets like ion channels. The propynyl group’s rigidity could stabilize allosteric pockets .
Advanced: How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Perform TGA/DSC analysis to identify decomposition temperatures (>150°C for solid state). Solutions in DMSO or ethanol should be stored at -20°C to prevent hydrolysis of the acetamide bond .
- Photodegradation: Expose to UV-Vis light (λ = 254 nm) and monitor via HPLC. The 2,5-dimethoxyphenyl group may undergo demethylation, forming quinone derivatives .
- pH Sensitivity: Assess stability in buffers (pH 2–12) over 24 hours. Acidic conditions (pH < 4) may protonate the tertiary amine, reducing solubility .
Advanced: What strategies can elucidate structure-activity relationships (SAR) for optimizing this compound’s efficacy?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically:
- Replace the 4-methylphenyl group with halogenated aromatics to enhance lipophilicity.
- Substitute the propynyl group with cyclopropyl or ethylene spacers to alter conformational flexibility .
- Pharmacophore Mapping: Use QSAR models to correlate electronic parameters (e.g., Hammett σ values) with activity. The methoxy groups’ electron-donating effects may enhance π-π stacking in receptor binding .
- In Vivo PK/PD Studies: Compare bioavailability and brain penetration in rodent models. PEGylation of the acetamide group could improve half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
